molecular formula C13H25Cl2O4P B14704326 Decyl 2,2-dichloroethenyl methyl phosphate CAS No. 23248-45-5

Decyl 2,2-dichloroethenyl methyl phosphate

Cat. No.: B14704326
CAS No.: 23248-45-5
M. Wt: 347.2 g/mol
InChI Key: HRQCUDXKICUJHZ-UHFFFAOYSA-N
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Description

Decyl 2,2-dichloroethenyl methyl phosphate is an organophosphorus compound known for its potent insecticidal properties. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is soluble in most organic solvents but has limited solubility in water. It is primarily used in agriculture and pest control due to its effectiveness against a wide range of insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 2,2-dichloroethenyl methyl phosphate can be synthesized through a Perkow reaction, which involves the reaction of triethyl phosphite with trichloroacetaldehyde. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through distillation and other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Decyl 2,2-dichloroethenyl methyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decyl 2,2-dichloroethenyl methyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying organophosphorus chemistry.

    Biology: Employed in studies related to insect physiology and biochemistry due to its insecticidal properties.

    Medicine: Investigated for its potential use in developing new insecticides and understanding the mechanisms of insect resistance.

    Industry: Utilized in the formulation of pest control products and agricultural chemicals.

Mechanism of Action

The primary mechanism of action of decyl 2,2-dichloroethenyl methyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to the nervous system of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 2,2-dichloroethenyl methyl phosphate is unique due to its specific molecular structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to non-target organisms compared to some other organophosphorus compounds makes it a preferred choice in certain applications .

Properties

CAS No.

23248-45-5

Molecular Formula

C13H25Cl2O4P

Molecular Weight

347.2 g/mol

IUPAC Name

decyl 2,2-dichloroethenyl methyl phosphate

InChI

InChI=1S/C13H25Cl2O4P/c1-3-4-5-6-7-8-9-10-11-18-20(16,17-2)19-12-13(14)15/h12H,3-11H2,1-2H3

InChI Key

HRQCUDXKICUJHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOP(=O)(OC)OC=C(Cl)Cl

Origin of Product

United States

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